Ancistrolikokine C

Description

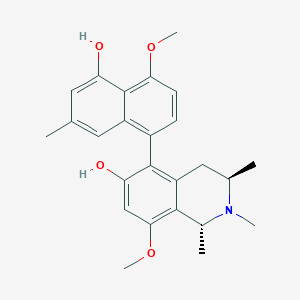

Ancistrolikokine C is a 5,8′-coupled naphthylisoquinoline alkaloid isolated from the Congolese liana Ancistrocladus likoko. Structurally, it belongs to a class of dimeric alkaloids characterized by a biaryl axis linking a naphthalene moiety to an isoquinoline subunit. Its stereochemistry includes an R-configuration at the stereogenic center (C-3) and a P-configuration at the biaryl axis, which are critical for its bioactivity . This compound exhibits significant cytotoxicity against cancer cells, particularly in nutrient-deprived conditions, by targeting pathways such as autophagy and mitochondrial metabolism .

Properties

CAS No. |

297749-38-3 |

|---|---|

Molecular Formula |

C25H29NO4 |

Molecular Weight |

407.5 g/mol |

IUPAC Name |

(1R,3R)-5-(5-hydroxy-4-methoxy-7-methylnaphthalen-1-yl)-8-methoxy-1,2,3-trimethyl-3,4-dihydro-1H-isoquinolin-6-ol |

InChI |

InChI=1S/C25H29NO4/c1-13-9-17-16(7-8-21(29-5)25(17)19(27)10-13)24-18-11-14(2)26(4)15(3)23(18)22(30-6)12-20(24)28/h7-10,12,14-15,27-28H,11H2,1-6H3/t14-,15-/m1/s1 |

InChI Key |

TYMIXIDLUMXISB-HUUCEWRRSA-N |

SMILES |

CC1CC2=C(C(=CC(=C2C(N1C)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)OC)O)C |

Isomeric SMILES |

C[C@@H]1CC2=C(C(=CC(=C2[C@H](N1C)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)OC)O)C |

Canonical SMILES |

CC1CC2=C(C(=CC(=C2C(N1C)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)OC)O)C |

Synonyms |

Ancistrolikokine C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Naphthylisoquinoline alkaloids share structural motifs but differ in coupling positions, substitution patterns, and stereochemistry, leading to varied biological activities. Below is a detailed comparison:

Key Findings from Comparative Studies:

Impact of Coupling Position :

- 5,8′-coupled alkaloids (e.g., Ancistrolikokine C, E3, G) exhibit superior activity over 7,8′- or 7,10′-coupled variants (e.g., Ancistrobreveines A–C), which show weaker cytotoxicity (IC₅₀: 24.8–50.6 μM) .

- 5,8′ coupling enhances interaction with mitochondrial and autophagy pathways, critical for antiausterity effects .

Role of O-Methylation: O-Methylation at C-8 (e.g., Ancistrolikokine E2) improves activity (PC₅₀: 18.1 μM) compared to non-methylated Ancistrolikokine E (PC₅₀: 61.5 μM) in PANC-1 cells . Over-methylation (e.g., Ancistrobreveine D) reduces potency by 3.8–5.1× compared to hydroxyl-rich analogues like Ancistrolikokine G .

Dehydrogenation Level: Fully dehydrogenated isoquinolines (e.g., Ancistrolikokine G) show stronger cytotoxicity (IC₅₀: 0.8 μM) than tetrahydro- or dihydroisoquinolines (e.g., Ancistrolikokine H2, PC₅₀: 4.89 μM) in leukemia cells .

Stereochemical Influence :

- P-Axial configuration (this compound) correlates with enhanced autophagy inhibition, while M-configuration (Ancistrobreveine D) reduces efficacy .

Antiausterity Specificity: Ancistrolikokine E3 and C selectively kill PANC-1 pancreatic cancer cells under nutrient deprivation (PC₅₀: 2.5–4.89 μM) without harming normal cells, making them ideal for antiausterity drug development .

Q & A

Q. What analytical methods are used to characterize the stereochemistry of Ancistrolikokine E3?

Ancistrolikokine E3’s absolute configuration is determined via comparative ECD spectroscopy and HPLC-ECD analysis on chiral phases (e.g., Lux Cellulose-1). 1H NMR, HMBC, and NOE interactions further resolve structural details, as demonstrated in studies of related alkaloids like ancistrobreveine D .

Q. How does Ancistrolikokine E3 exert cytotoxicity in pancreatic cancer cells?

Ancistrolikokine E3 preferentially kills PANC-1 pancreatic cancer cells under nutrient-deprived conditions (PC50 = 2.5 µM) by inhibiting the Akt/mTOR pathway and autophagy markers (Atg5, LC3-I/II). This disrupts cancer cells’ ability to survive in low-nutrient tumor microenvironments .

Q. What in vitro assays validate Ancistrolikokine D’s antiprotozoal activity?

Ancistrolikokine D is tested against Leishmania donovani and Trypanosoma species using standardized viability assays. IC50 values (e.g., 0.17–12.41 µM for T. brucei rhodesiense) confirm its potency, with structural specificity linked to its naphthylisoquinoline scaffold .

Advanced Research Questions

Q. How to design experiments to evaluate Ancistrolikokine E3’s efficacy in nutrient-deprived models?

Methodology:

- Use PANC-1 cells cultured in nutrient-rich vs. deprived media to assess preferential cytotoxicity.

- Quantify migration/invasion via scratch/wound-healing assays and colony formation tests.

- Validate mechanism using phospho-specific antibodies (Akt/mTOR) and siRNA knockdown of autophagy genes (e.g., Atg5) .

Q. How to resolve contradictions in antiproliferative activity across cell lines?

Example: Ancistrolikokine analogs show variable efficacy against drug-resistant leukemia cells (e.g., CEM/ADR5000). Address this by:

Q. What strategies enhance Ancistrolikokine E3’s bioavailability for in vivo studies?

Approach:

Q. How to investigate synergy between Ancistrolikokine E3 and autophagy inhibitors?

Experimental Design:

Q. What in vivo models are suitable for testing Ancistrolikokine E3’s antimetastatic potential?

Models:

- Orthotopic xenografts in murine pancreatic cancer models under controlled nutrient perfusion.

- Intravital imaging to track metastasis inhibition in real-time .

Methodological Considerations

Q. How to validate target engagement of Ancistrolikokine E3 in the Akt/mTOR pathway?

Q. What criteria define "antiausterity" activity in drug discovery?

- Compounds must show ≥10-fold selectivity for cytotoxicity in nutrient-deprived vs. rich conditions.

- Mechanistic validation via pathway inhibition (e.g., Akt/mTOR, autophagy) and in vivo efficacy in hypovascular models .

Data Contradictions and Gaps

- Discrepancy : Ancistrolikokine E3’s lack of toxicity in nutrient-rich media contrasts with some alkaloids showing baseline cytotoxicity.

Resolution: Compare structural features (e.g., 5,8'-coupling in E3 vs. 5,10'-linkages in others) to identify selectivity determinants . - Gap : Limited pharmacokinetic data for Ancistrolikokine D despite antiprotozoal activity.

Recommendation: Conduct ADMET profiling using hepatic microsomes and in vivo infectivity models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.